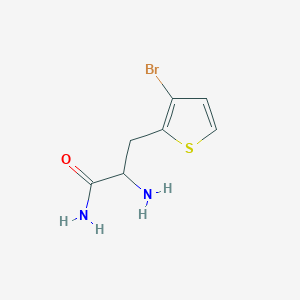

2-Amino-3-(3-bromothiophen-2-yl)propanamide

Beschreibung

2-Amino-3-(3-bromothiophen-2-yl)propanamide is a brominated thiophene derivative characterized by a propanamide backbone substituted with an amino group and a 3-bromothiophen-2-yl moiety.

Eigenschaften

Molekularformel |

C7H9BrN2OS |

|---|---|

Molekulargewicht |

249.13 g/mol |

IUPAC-Name |

2-amino-3-(3-bromothiophen-2-yl)propanamide |

InChI |

InChI=1S/C7H9BrN2OS/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |

InChI-Schlüssel |

RMXNFUMIOCVNPY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1Br)CC(C(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromothiophen-2-yl)propanamide typically involves the reaction of 3-bromothiophene-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of amination reactions followed by amidation . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for 2-Amino-3-(3-bromothiophen-2-yl)propanamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom on the thiophene ring is a primary site for nucleophilic substitution, enabling functionalization with various nucleophiles.

Key Reagents and Conditions

-

Nucleophilic Substitution :

-

Hydroxide ions : NaOH in aqueous or alcoholic media facilitates Br⁻ displacement, yielding hydroxyl-substituted derivatives .

-

Amines : Reaction with primary/secondary amines under basic conditions produces amino-substituted thiophenes.

-

Thiols : Sodium thiolates (e.g., NaSH) in polar aprotic solvents generate thioether-linked products.

-

Example Reaction :

Reduction Reactions

The amide and bromine groups can undergo reduction under specific conditions.

Pathways and Outcomes

-

Amide Reduction :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to a primary amine:

-

-

Bromine Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding dehalogenated thiophene derivatives.

-

Acylation and Alkylation

The amino group participates in acylation/alkylation to form modified derivatives.

Typical Reagents

-

Acyl Chlorides : React with the amino group in dichloromethane (DCM) or THF to form acylated products.

-

Alkyl Halides : Alkylation occurs under basic conditions (e.g., K₂CO₃) to introduce alkyl chains .

Example :

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution at non-brominated positions.

Common Electrophiles

Oxidative Transformations

Limited oxidation pathways are reported:

-

Thiophene Ring Oxidation : Strong oxidants (e.g., KMnO₄) convert thiophene to sulfone or sulfoxide derivatives .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-3-(3-bromothiophen-2-yl)propanamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits significant biological activity. It has been investigated for its interactions with biomolecules, potentially leading to novel therapeutic applications. The bromine atom can enhance the compound's ability to form hydrogen bonds and engage in halogen interactions with proteins and enzymes, modulating their activity.

Medicine

The compound is being explored for its potential as a pharmaceutical intermediate, particularly in developing drugs targeting neurological disorders. Its structural characteristics suggest possible anti-inflammatory , analgesic , and neuroprotective effects, which are critical for treating various conditions.

Comparative Data Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(3-bromothiophen-2-yl)propanamide | Bromine substitution on thiophene | Potential neuroprotective effects |

| 2-Amino-4-bromobutanoic acid | Bromine substitution on butanoic backbone | Potential neuroprotective effects |

| 4-Bromo-L-phenylalanine | Aromatic ring with bromine | Antidepressant properties |

| 5-Bromoindole-2-carboxylic acid | Indole ring structure | Antitumor activity |

| 2-Bromo-L-aspartic acid | Similar backbone with different side chains | NMDA receptor antagonist |

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of 2-Amino-3-(3-bromothiophen-2-yl)propanamide exhibited promising antimicrobial properties. The modifications in the structure led to variations in efficacy against different microbial strains, indicating its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could modulate neurotransmitter systems, providing insights into its application in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of 2-Amino-3-(3-bromothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromothiophene groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s key structural features can be compared to derivatives with variations in the heterocyclic ring, bromine position, or pendant groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

- Bromine Position : The 3-bromo substitution on thiophene (target compound) vs. 5-bromo () may lead to differences in electronic effects. Bromine at position 3 could enhance electrophilic aromatic substitution reactivity due to proximity to the sulfur atom in thiophene .

- Polarity : Tyrosinamide derivatives () with 4-hydroxyphenyl groups are more hydrophilic than bromothiophene analogues, suggesting better aqueous solubility.

Reactivity and Stability

Table 2: Reactivity and Stability Insights

- Suzuki Coupling : Bromothiophene derivatives like those in undergo efficient coupling without imine bond cleavage, suggesting the target compound may similarly participate in cross-coupling reactions for functionalization .

- Salt Formation : Tyrosinamide hydrochloride derivatives () demonstrate improved stability and solubility, a strategy applicable to the target compound for pharmaceutical development.

Biologische Aktivität

2-Amino-3-(3-bromothiophen-2-yl)propanamide is an organic compound notable for its unique structural features, including an amino group, a brominated thiophene ring, and a propanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. The bromine substitution on the thiophene ring enhances its biological activity and solubility, making it a candidate for various therapeutic applications.

- Molecular Formula : C₉H₈BrN₃OS

- Molecular Weight : Approximately 249.13 g/mol

The biological activity of 2-Amino-3-(3-bromothiophen-2-yl)propanamide is primarily attributed to its interaction with specific biological targets. The presence of the bromine atom is believed to enhance its binding affinity to various receptors and enzymes, potentially leading to pharmacological effects such as anti-inflammatory, analgesic, and neuroprotective activities. Compounds with similar thiophene structures have shown influences on neurotransmitter systems, suggesting possible implications in treating neurological disorders.

Anticancer Properties

Research indicates that compounds structurally related to 2-Amino-3-(3-bromothiophen-2-yl)propanamide may exhibit anticancer properties. For instance, substituted thiophene derivatives have been reported as potential anti-cancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and survival .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-bromobutanoic acid | Bromine substitution on a butanoic backbone | Potential neuroprotective effects |

| 4-Bromo-L-phenylalanine | Aromatic ring with bromine | Antidepressant properties |

| 5-Bromoindole-2-carboxylic acid | Indole ring structure | Antitumor activity |

| 2-Bromo-L-aspartic acid | Similar backbone with different side chains | NMDA receptor antagonist |

Neuroprotective Effects

The compound's structural characteristics suggest it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. Inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1), which is implicated in various psychiatric and neurological disorders, has been explored as a therapeutic strategy. Compounds targeting IDO1 have shown promise in alleviating symptoms associated with conditions such as Major Depressive Disorder and Parkinson's Disease .

Antibacterial Activity

Recent studies have indicated that derivatives of thiophene compounds can serve as effective antibacterial agents. For example, modifications of similar compounds have demonstrated significant activity against biofilm formation in uropathogenic Escherichia coli, showcasing their potential as antivirulence agents without affecting bacterial growth directly .

Case Studies and Research Findings

- Cytotoxicity Studies : A study comparing various synthesized compounds against breast cancer cell lines (MDA-MB-231 and MCF-7) found that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like Doxorubicin .

- Inhibition of Biofilm Formation : Compounds structurally related to 2-Amino-3-(3-bromothiophen-2-yl)propanamide were shown to inhibit pili-dependent biofilm formation in E. coli, suggesting their utility in preventing bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3-(3-bromothiophen-2-yl)propanamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using 3-bromothiophene derivatives as starting materials. Optimization involves selecting Pd-based catalysts (e.g., Pd(PPh₃)₄), polar aprotic solvents (DMF or THF), and temperatures between 80–120°C. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield. Reaction monitoring by TLC or HPLC ensures intermediate stability .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodology :

- Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., bromothiophene protons at δ 6.8–7.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 289.0).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Crystallography : Single-crystal X-ray diffraction refined using SHELXL for absolute configuration validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (gloves, lab coats) due to potential bromine-related toxicity. Storage in airtight containers under inert atmosphere (N₂/Ar) prevents degradation. Waste disposal follows halogenated organic compound protocols. Safety data sheets (SDS) for analogous brominated propanamides recommend emergency eyewash stations and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the bromothiophene moiety influence the compound's reactivity in substitution or cross-coupling reactions?

- Methodology : The bromine atom acts as a leaving group in nucleophilic substitution (e.g., SNAr) or facilitates Pd-catalyzed cross-coupling (e.g., with boronic acids in Suzuki reactions). The electron-rich thiophene ring stabilizes transition states, enhancing reactivity. Kinetic studies under varying Pd catalyst loadings (0.5–5 mol%) and ligand systems (e.g., XPhos) quantify reaction efficiency. Computational DFT analyses predict regioselectivity in coupling reactions .

Q. What methodological approaches are used to study its potential as a kinase inhibitor or receptor ligand?

- Methodology :

- In vitro assays : Dose-response curves (IC₅₀) using kinase activity assays (e.g., ADP-Glo™ for ATP consumption).

- Binding studies : Surface plasmon resonance (SPR) to measure dissociation constants (KD) against target receptors.

- Structural analogs : Compare activity with non-brominated or thiophene-modified derivatives to isolate bromine’s role. Docking simulations (AutoDock Vina) map interactions with kinase active sites .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines).

- Purity validation : Reanalyze compound batches via LC-MS to exclude impurities (>99% purity required).

- Meta-analysis : Compare structural features (e.g., stereochemistry, substituent positions) using databases like PubChem or ChEMBL to identify confounding variables .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Glide or GOLD software to simulate binding poses in protein pockets (e.g., RAGE inhibitors).

- MD simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR modeling : Build predictive models using descriptors like LogP, PSA, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.